8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide
Description
Properties
IUPAC Name |
8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c1-15(2)11-12-25-24(27)23-21(16-7-5-4-6-8-16)19-14-26-20-10-9-17(28-3)13-18(20)22(19)29-23/h4-10,13-15H,11-12H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSXIAUCJHSQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, introduction of the thieno group, and subsequent functionalization to introduce the methoxy, phenyl, and carboxamide groups. Common synthetic methods include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with a carbonyl compound in the presence of an acid catalyst.
Skraup Synthesis: This involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Pfitzinger Reaction: This method involves the reaction of isatin with a ketone in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide, or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, azides, or alkyl groups.
Scientific Research Applications
8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or antiparasitic agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, disrupt cellular processes, or bind to receptors to modulate their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Analogues in the Thieno[3,2-c]quinoline Family
Key Observations:
Substituent Effects on Activity :
- 4-Oxo vs. 8-Methoxy : The 4-oxo group in 25r and ’s compound may facilitate hydrogen bonding in kinase active sites, whereas the 8-methoxy group in the target compound could enhance electron donation or hydrophobic interactions .
- Carboxamide Side Chains : The 3-methylbutyl chain in the target compound offers moderate lipophilicity (logP ~3–4), contrasting with the polar piperazinylpropyl group in ’s analog, which may reduce membrane permeability but improve aqueous solubility .
Synthetic Accessibility :
Comparison with Thieno[2,3-b]quinoline Derivatives
Key Observations:
- Ring System Differences: Thieno[3,2-c]quinoline (target) vs. Thieno[2,3-b]quinoline: The fused ring position alters planarity and electronic distribution. The [3,2-c] system in the target compound may adopt a more linear conformation, favoring interactions with flat binding pockets (e.g., ATP-binding sites) .
- Amino vs.
Pharmacokinetic and Physicochemical Properties
Biological Activity
8-Methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential anticancer properties. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 318.41 g/mol
This compound features a thienoquinoline core structure, which is often associated with various biological activities.
Cytotoxicity
Recent studies have demonstrated that 8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. The compound has been particularly effective against colorectal cancer cells such as HCT116 and Caco-2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.35 | Induces apoptosis, cell cycle arrest at G2/M phase |
| Caco-2 | 0.54 | Inhibits PI3K/AKT/mTOR signaling pathway |
The mechanism by which 8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide exerts its cytotoxic effects involves several key processes:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing effectively.
- Induction of Apoptosis : It promotes programmed cell death through the activation of apoptotic pathways.
- Inhibition of Key Signaling Pathways : The compound inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.
Study 1: Cytotoxic Evaluation in Colorectal Cancer
A study conducted on the cytotoxicity of this compound against colorectal cancer cell lines revealed that it significantly inhibited cell proliferation. Western blot analysis indicated that treatment with the compound resulted in decreased levels of proteins associated with the PI3K/AKT/mTOR pathway, thereby validating its role in modulating this critical signaling cascade .
Study 2: In Vivo Efficacy
In vivo studies are necessary to further validate the efficacy of this compound. Preliminary results from animal models suggest that it may reduce tumor size significantly compared to control groups. These findings warrant further investigation into its pharmacokinetics and long-term effects.
Q & A
Q. What are the standard synthetic routes for preparing 8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step routes, including cyclization and coupling reactions. For example, thienoquinoline derivatives are synthesized via Vilsmeier-Haack reactions using phosphorus oxychloride and DMF to form intermediates, followed by amidation with 3-methylbutylamine . Optimization focuses on:
- Temperature control : Heating at 353 K for 15 hours improves cyclization efficiency .
- Solvent selection : Ethyl acetate/petroleum ether mixtures are used for recrystallization to enhance purity .
- Catalyst use : Acidic or basic conditions may accelerate amidation steps . Yields vary (23–88%) depending on substituent electronic effects and purification protocols .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm backbone structure and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% for most derivatives) .
- X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., Acta Crystallographica data) .
Q. How should this compound be stored to ensure stability during experimental workflows?
Stability protocols include:
- Storage conditions : Sealed containers in dry, ventilated environments to prevent hydrolysis or oxidation .
- Temperature : Room temperature (20–25°C) avoids thermal degradation .
- Light exposure : Amber vials minimize photolytic decomposition .
Q. What preliminary biological screening approaches are used to evaluate its activity?
Initial screening involves:
- Enzyme inhibition assays : CDK5/p25 inhibition studies using ATP-non-competitive binding models .
- Cytotoxicity profiling : Cell viability assays (e.g., MTT) against cancer cell lines .
- Solubility testing : Use of DMSO or PEG-based solvents to ensure bioavailability .
Advanced Research Questions
Q. How does structure-activity relationship (SAR) analysis guide the design of derivatives with enhanced potency?
SAR studies highlight:
- Substituent effects : Methoxy groups at position 8 enhance solubility, while 3-phenyl groups improve target affinity .
- Amide side chains : N-(3-methylbutyl) increases lipophilicity, optimizing blood-brain barrier penetration . Example comparison of derivatives:
| Derivative | Key Modification | Biological Activity |
|---|---|---|
| 25r () | Methyl benzoate | Moderate CDK5 inhibition |
| 25w () | Chloro substituent | Improved enzyme binding |
| Current compound | 3-Methylbutyl amide | Enhanced selectivity |
Q. What mechanistic insights have been gained from interaction studies with biological targets?
Mechanistic studies employ:
- Molecular docking : Predicts binding modes to CDK5/p25, showing hydrophobic interactions with the quinoline core .
- Kinetic assays : Demonstrates non-competitive inhibition with ATP, suggesting allosteric modulation .
- Fluorescence quenching : Tracks conformational changes in target proteins upon binding .
Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC50 values)?
Contradictions arise from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
- Purity discrepancies : Use HPLC-validated batches (>95% purity) to ensure reproducibility .
- Cell line differences : Compare results across multiple models (e.g., HeLa vs. MCF-7) .
Q. What role does computational modeling play in predicting its pharmacokinetic properties?
Computational tools include:
- ADMET prediction : Estimates logP (2.8–3.5) and CYP450 metabolism profiles .
- Molecular dynamics simulations : Evaluates stability of protein-ligand complexes over time .
- QSAR models : Correlates substituent electronegativity with bioavailability .
Q. Which strategies are effective for synthesizing novel derivatives with reduced toxicity?
Strategies include:
- Bioisosteric replacement : Swapping thienoquinoline with pyridoquinoline to reduce hepatotoxicity .
- Prodrug design : Incorporating ester moieties for controlled release .
- Toxicophore elimination : Removing reactive chloro substituents (e.g., as in , compound 25w) .
Q. What are the current gaps in understanding its toxicity profile, and how can they be addressed?
Gaps include:
- Long-term effects : Chronic toxicity studies in rodent models are lacking .
- Genotoxicity : Ames tests and micronucleus assays are needed to assess mutagenic potential .
- Environmental impact : Biodegradation studies under OECD guidelines are absent .
Q. Methodological Recommendations
- Synthesis : Prioritize Vilsmeier-Haack reactions for scaffold formation, followed by microwave-assisted amidation to reduce reaction times .
- Characterization : Combine NMR and HRMS with X-ray crystallography for unambiguous structural confirmation .
- Biological Testing : Use orthogonal assays (e.g., SPR and enzymatic assays) to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
